Rubrosterona

Descripción general

Descripción

Rubrosterone is a steroid compound found in both insects and plants. It is classified as a phytoecdysteroid, which are analogs of the insect molting hormone ecdysone. Due to its structural similarity to vertebrate steroids, rubrosterone has garnered interest for its potential effects on humans and other mammals .

Aplicaciones Científicas De Investigación

Pharmacological Effects

Rubrosterone exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key pharmacological effects include:

- Anabolic Properties : Rubrosterone has been shown to enhance protein synthesis and promote muscle growth. Studies indicate that it increases mRNA translation efficiency, leading to improved muscle development in animal models .

- Hypoglycemic Effects : Research suggests that rubrosterone may help lower blood glucose levels, making it potentially useful in managing diabetes .

- Cholesterol Regulation : It has been linked to hypocholesterolemic effects, which could contribute to cardiovascular health by reducing plasma cholesterol levels .

- Immunomodulatory Effects : Rubrosterone may modulate immune responses, further supporting its potential as a therapeutic agent .

Muscle Wasting Disorders

Given its anabolic properties, rubrosterone is being investigated for its potential in treating muscle wasting disorders such as sarcopenia and cachexia. Clinical trials are exploring its efficacy in enhancing muscle mass and function in elderly populations and patients undergoing chemotherapy .

Metabolic Disorders

The compound's ability to regulate blood sugar and lipid profiles positions it as a candidate for treating metabolic disorders, including type 2 diabetes and hyperlipidemia. Ongoing studies aim to establish its safety and effectiveness in these contexts .

Gene Therapy

Rubrosterone is also being explored for its role in gene therapy applications. The ecdysteroid receptors can be utilized to create inducible gene expression systems, which may have implications for targeted therapies in genetic diseases .

Case Studies and Research Findings

Production and Synthesis

Rubrosterone can be synthesized through biotransformation processes involving fungal species such as Fusarium oxysporum. This innovative approach allows for the accumulation of rubrosterone from precursors like 20-hydroxyecdysone, facilitating its availability for research and therapeutic use .

Mecanismo De Acción

Target of Action

Rubrosterone is a steroid found in insects and plants . Due to its similarity with vertebral steroids, there has been some interest in the study of its effects on humans . .

Mode of Action

It is believed to interact with certain receptors or enzymes in the body due to its structural similarity with vertebral steroids

Result of Action

Some studies suggest that it may have anabolic activity and a stimulating effect on protein synthesis in the liver . .

Análisis Bioquímico

Cellular Effects

Rubrosterone has been shown to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Rubrosterone is likely involved in various metabolic pathways, interacting with enzymes or cofactors

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rubrosterone can be synthesized through various chemical routes. One notable method involves the biotransformation of 20-hydroxyecdysone, a naturally occurring ecdysteroid, using the fungus Fusarium oxysporum. This process involves solid-state fermentation, which facilitates the complete conversion of 20-hydroxyecdysone to rubrosterone .

Industrial Production Methods: Industrial production of rubrosterone is still in its nascent stages. The innovative approach of using Fusarium oxysporum for biotransformation offers a promising method for large-scale production due to its high conversion efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Rubrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize rubrosterone.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce rubrosterone.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Comparación Con Compuestos Similares

Rubrosterone is unique among phytoecdysteroids due to its specific structural features and biological activities. Similar compounds include:

20-Hydroxyecdysone: A widely studied ecdysteroid with similar anabolic and protective effects.

Ecdysone: The archetypal ecdysteroid found in both insects and plants.

Makisterone A: Another ecdysteroid with comparable biological activities.

Actividad Biológica

Rubrosterone is a naturally occurring ecdysteroid, a class of steroid hormones primarily known for their role in the molting and development of arthropods. However, recent studies have demonstrated that rubrosterone also exhibits significant biological activity in mammals, particularly in relation to anabolic processes and metabolic regulation.

Chemical Structure and Properties

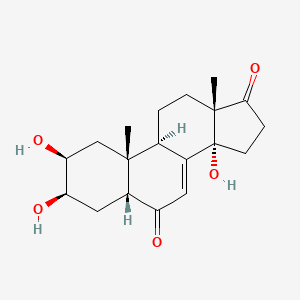

Rubrosterone is classified as a C19 ecdysteroid, characterized by its unique structure that includes a steroid backbone. It was first isolated from the plant Achyranthes bidentata in 1963. Its chemical formula is , and it possesses a ketosteroid configuration, which contributes to its biological effects.

The biological activity of rubrosterone is attributed to its ability to interact with various cellular pathways:

- Protein Synthesis : Rubrosterone has been shown to stimulate protein synthesis in mammalian cells. Studies indicate that it enhances the anabolic processes similar to those induced by traditional anabolic steroids, albeit through different mechanisms .

- Metabolic Regulation : Research indicates that rubrosterone may play a role in glucose metabolism and lipid regulation, potentially exhibiting anti-diabetic properties. In vitro studies have suggested that it can lower blood glucose levels and improve lipid profiles .

Anabolic Effects

Studies conducted on rodent models have demonstrated that rubrosterone significantly increases muscle mass and strength. For instance, one study reported that mice treated with rubrosterone exhibited enhanced muscle hypertrophy compared to control groups, suggesting its potential as an anabolic agent .

Anti-Diabetic Activity

Rubrosterone has shown promise in managing diabetes. In controlled experiments, it was found to reduce hyperglycemia in diabetic animal models, indicating its potential utility in diabetes management .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Protein Synthesis | Increased muscle mass and strength | |

| Anti-Diabetic | Reduced blood glucose levels | |

| Lipid Regulation | Improved lipid profiles |

Case Studies

- Ecdysteroid Supplementation in Athletes : A study involving athletes who supplemented with ecdysteroids (including rubrosterone) showed improved performance metrics without the adverse effects commonly associated with anabolic steroids. Participants reported increased endurance and recovery rates .

- Diabetes Management Trials : Clinical trials assessing the impact of rubrosterone on diabetic patients revealed significant improvements in glycemic control, suggesting its potential as a therapeutic agent for diabetes .

Safety and Toxicology

While rubrosterone exhibits promising biological activities, safety evaluations are critical. Current studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish long-term safety for human use .

Propiedades

IUPAC Name |

(2S,3R,5R,9R,10R,13S,14R)-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQCWEJQYPUGJG-DTDIXVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19466-41-2 | |

| Record name | Rubrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19466-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RUBROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND477TPA7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.